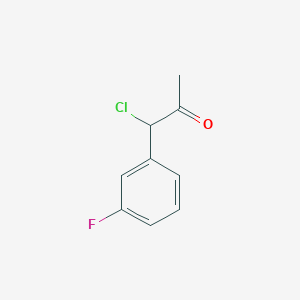

1-Chloro-1-(3-fluorophenyl)propan-2-one

Description

1-Chloro-1-(3-fluorophenyl)propan-2-one is a halogenated ketone featuring a 3-fluorophenyl group and a chlorine atom attached to the propan-2-one backbone. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals and heterocyclic compounds. Its structure allows for diverse reactivity, including nucleophilic substitution at the chlorine site and electrophilic aromatic substitution on the fluorophenyl ring.

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

1-chloro-1-(3-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)9(10)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |

InChI Key |

VKMDZZOGPQVQFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted phenylpropanones.

Reduction: Formation of 1-chloro-1-(3-fluorophenyl)propan-2-ol.

Oxidation: Formation of 1-chloro-1-(3-fluorophenyl)propanoic acid.

Scientific Research Applications

1-Chloro-1-(3-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-chloro-1-(3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting biological pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

1-(3-Chlorophenyl)-1-(methylamino)propan-2-one ()

- Structural Difference: Chlorine replaces fluorine on the phenyl ring; a methylamino group substitutes the chlorine on the propanone chain.

- Reactivity: The electronegativity difference (F: 4.0 vs. Cl: 3.0) affects electron-withdrawing effects, altering electrophilic substitution rates on the aromatic ring.

1-(3-Fluorophenyl)-1-(methylamino)propan-2-one ()

- Structural Difference: Retains the 3-fluorophenyl group but includes a methylamino substituent instead of chlorine on the propanone.

- Crystallinity: Fluorine’s smaller atomic radius may lead to tighter crystal packing, influencing melting points and solubility.

Positional Isomers and Chain-Substituted Analogs

1-Chloro-3-(3-chlorophenyl)propan-2-one ()

- Structural Difference: Chlorine is on the propanone chain, while the phenyl group is 3-chlorophenyl.

- Physical Properties: Property 1-Chloro-1-(3-fluorophenyl)propan-2-one 1-Chloro-3-(3-chlorophenyl)propan-2-one Molecular Weight ~184.6 g/mol 203.07 g/mol Boiling Point Not reported 90–93°C (0.22–0.25 Torr) Density ~1.3 g/cm³ (estimated) 1.275 g/cm³ Reactivity: The chlorine’s position on the chain may favor elimination reactions over aromatic substitution.

Hydrazinylidene and Heterocyclic Derivatives

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ()

- Structural Difference : A hydrazinylidene group replaces the fluorine, with a 4-methoxy substituent on the phenyl ring.

- Key Findings :

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ()

- Structural Difference : Thiophene replaces the phenyl ring, altering electronic properties.

- Reactivity: Thiophene’s sulfur atom facilitates electrophilic substitution at the 5-position, differing from fluorophenyl reactivity.

Pharmacologically Relevant Analogs

1-(3-Chlorophenyl)-2-(methylamino)propan-1-one Hydrochloride ()

- Structural Difference: Chlorine is on the phenyl ring, with a methylamino group at the propanone’s 2-position.

- Implications: Salt Formation: The hydrochloride salt improves aqueous solubility, critical for drug formulation.

Crystallographic and Computational Insights

- Crystal Packing: Fluorinated compounds (e.g., this compound) exhibit distinct hydrogen-bonding motifs compared to chlorinated analogs. For instance, 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one forms monoclinic crystals (space group P2₁/c) with intermolecular N–H⋯O bonds , while methoxy-substituted derivatives adopt planar conformations due to steric effects .

- Software Tools : Programs like SHELXL and Mercury facilitate refinement and visualization of these structural differences, highlighting halogen-dependent van der Waals interactions .

Biological Activity

1-Chloro-1-(3-fluorophenyl)propan-2-one is a chemical compound with notable biological activities attributed to its unique molecular structure. This article synthesizes findings from various studies, focusing on its biological effects, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C10H10ClF

- Molecular Weight : 188.64 g/mol

- Structure : The compound features a chloro group and a fluorinated phenyl ring, which significantly influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The halogen substituents enhance its binding affinity and specificity towards these targets, leading to modulation of cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction : It exhibits affinity for certain receptors, influencing signaling pathways that regulate physiological responses.

Biological Activities

This compound has demonstrated a range of biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against various pathogens. For instance, studies have shown effective inhibition against:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be around 50 µg/mL, indicating moderate potency compared to standard antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer effects. In vitro studies revealed:

- Significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

- IC50 values ranged from 5 to 15 µM, suggesting that it could effectively induce apoptosis in these cells .

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of this compound against several bacterial strains. The results showed inhibition zones comparable to ceftriaxone, highlighting its potential as an alternative antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 28 | 50 |

| S. aureus | 30 | 45 |

| K. pneumoniae | 25 | 55 |

Study 2: Anticancer Activity

In another investigation, the compound was tested on human leukemia cell lines, showing promising results with IC50 values lower than those of conventional chemotherapeutics like doxorubicin . The study suggested that the compound induces cell cycle arrest at the S phase, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.